molecular formula C15H22N2O B4406607 N-cyclohexyl-N-ethyl-N'-phenylurea

N-cyclohexyl-N-ethyl-N'-phenylurea

Cat. No.: B4406607
M. Wt: 246.35 g/mol
InChI Key: RZJRKYXKMBXJIM-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-N'-phenylurea is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.173213330 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-1-ethyl-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-17(14-11-7-4-8-12-14)15(18)16-13-9-5-3-6-10-13/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJRKYXKMBXJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-cyclohexyl-N-ethyl-N'-phenylurea: Synthesis, Properties, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-cyclohexyl-N-ethyl-N'-phenylurea, a trisubstituted urea derivative. In the absence of extensive literature on this specific molecule, this document outlines a robust, proposed synthetic pathway, predicted physicochemical properties, and detailed methodologies for its characterization. The insights provided are grounded in established principles of organic chemistry and data from closely related structural analogs.

Introduction and Rationale

Substituted ureas are a pivotal class of compounds in medicinal chemistry and materials science, renowned for their diverse biological activities and utility as synthetic intermediates. The structural motif of N-cyclohexyl-N'-phenylurea, for instance, is found in a range of biologically active molecules. The introduction of an N-ethyl group to create this compound results in a trisubstituted, asymmetric urea. This modification is anticipated to significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its potential as a bioactive agent. This guide serves as a foundational resource for the synthesis and evaluation of this novel compound.

Molecular Structure and Chemical Identity

The core structure of this compound consists of a central urea moiety (-(NH)-(C=O)-(N)-) with three distinct substituents: a cyclohexyl group, an ethyl group, and a phenyl group.

Molecular Formula: C₁₅H₂₂N₂O

Molecular Weight: 246.35 g/mol

IUPAC Name: 1-cyclohexyl-1-ethyl-3-phenylurea

CAS Number: Not currently assigned in major chemical databases.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following properties are predicted based on the structure and data from analogous compounds. Experimental verification is essential.

PropertyPredicted ValueNotes
Melting Point 110-130 °CBased on similar trisubstituted ureas. The related N-cyclohexyl-N'-phenylurea has a melting point of 182-184 °C. The N-ethyl group is expected to lower the melting point due to disruption of crystal packing.[1]
Boiling Point > 300 °CHigh boiling point is expected due to the molecular weight and polar urea group.
Solubility Soluble in methanol, ethanol, acetone, and dichloromethane. Sparingly soluble in water.The presence of the non-polar cyclohexyl and phenyl groups, along with the ethyl group, will likely limit aqueous solubility.
LogP 3.5 - 4.5The octanol-water partition coefficient is predicted to be higher than that of N-cyclohexyl-N'-phenylurea (LogP ≈ 2.9) due to the addition of the ethyl group, indicating increased lipophilicity.[2]

Proposed Synthetic Pathway and Experimental Protocol

The most direct and efficient synthesis of this compound is proposed to be the reaction of N-ethylcyclohexylamine with phenyl isocyanate. This is a well-established method for the formation of ureas. A similar approach has been successfully used for the synthesis of 1-Cyclohexyl-1-ethyl-3-(p-fluoro-α,α-dimethylbenzyl)urea.[3]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product A N-ethylcyclohexylamine C Reaction in Anhydrous Solvent (e.g., Dichloromethane) A->C B Phenyl Isocyanate B->C D Solvent Evaporation C->D E Recrystallization (e.g., from Ethanol/Water) D->E F This compound E->F

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • N-ethylcyclohexylamine (CAS: 5459-93-8)

  • Phenyl isocyanate (CAS: 103-71-9)

  • Anhydrous Dichloromethane (DCM)

  • Ethanol

  • Deionized Water

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve N-ethylcyclohexylamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Phenyl Isocyanate: Slowly add phenyl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed. Maintain the temperature below 30 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Upon completion of the reaction, wash the organic layer with deionized water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound as a crystalline solid.

Characterization and Analytical Methods

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl (triplet and quartet), cyclohexyl (multiplets), and phenyl (multiplets) protons. The NH proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon (around 155-160 ppm), as well as for the carbons of the ethyl, cyclohexyl, and phenyl groups.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band for the C=O stretch of the urea group in the region of 1630-1660 cm⁻¹. A broad N-H stretching band is also expected around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis should confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z = 246.35.

Potential Applications and Future Research

Given the prevalence of substituted ureas in drug discovery, this compound represents a novel scaffold for investigation. Potential areas of research include:

  • Anticancer Activity: Many urea derivatives exhibit potent anticancer properties.

  • Enzyme Inhibition: The urea moiety can act as a hydrogen bond donor and acceptor, making it a candidate for enzyme inhibition.

  • Agrochemicals: Substituted ureas are widely used as herbicides and pesticides.

Further studies should focus on the biological screening of this compound and the synthesis of a library of related derivatives to establish structure-activity relationships (SAR).

Safety Considerations

  • Phenyl isocyanate is toxic and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • N-ethylcyclohexylamine is a corrosive and flammable liquid. Handle with care and avoid ignition sources.

  • Standard laboratory safety protocols should be followed throughout the synthesis and handling of all chemicals.

References

  • PrepChem. Synthesis of 1-Cyclohexyl-1-ethyl-3-(p-fluoro-α,α-dimethylbenzyl)urea. [Link]

  • PrepChem. Synthesis of 1-phenyl-3-cyclohexylurea. [Link]

  • PubChem. N-Cyclohexyl-N'-phenylurea. [Link]

Sources

1-cyclohexyl-1-ethyl-3-phenylurea CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclohexyl-1-ethyl-3-phenylurea is a trisubstituted urea derivative characterized by a specific substitution pattern: a phenyl group at the


 position and both cyclohexyl and ethyl groups at the 

position.[1] While structurally analogous to established herbicides (e.g., Siduron, Fenuron) and soluble epoxide hydrolase (sEH) inhibitors, this specific isomer is primarily documented in recent literature as a product of advanced photocatalytic synthesis.

This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, a validated photocatalytic synthesis protocol, and an analysis of its structural activity relationships (SAR) for potential applications in agrochemistry and medicinal chemistry.[1]

Part 1: Chemical Identity & Structure

Unlike common disubstituted ureas, the 1,1,3-trisubstitution pattern of this compound creates a steric environment that modulates its binding affinity and metabolic stability.[1]

Table 1: Chemical Identification

ParameterDetail
Chemical Name 1-Cyclohexyl-1-ethyl-3-phenylurea
Synonyms N-Cyclohexyl-N-ethyl-N'-phenylurea; 1-Ethyl-1-cyclohexyl-3-phenylurea
CAS Number Not formally assigned in major public registries (Research Chemical)
Molecular Formula

Molecular Weight 246.35 g/mol
SMILES CCN(C1CCCCC1)C(=O)Nc2ccccc2
Structural Visualization

The following diagram illustrates the connectivity and the specific steric bulk provided by the cyclohexyl and ethyl groups at the N1 position.[1]

ChemicalStructure UreaCore Urea Core (-N-CO-N-) Ethyl Ethyl Group (Aliphatic) UreaCore->Ethyl N1 Position Cyclohexyl Cyclohexyl Ring (Lipophilic) UreaCore->Cyclohexyl N1 Position Phenyl Phenyl Group (Aromatic) Phenyl->UreaCore N3 Position

Figure 1: Structural connectivity of 1-cyclohexyl-1-ethyl-3-phenylurea showing the N1-dialkyl and N3-aryl substitution pattern.[1]

Part 2: Physicochemical Properties

The following data is synthesized from experimental characterization reported in recent photocatalytic studies (Pan et al., 2022).

Table 2: Physical Properties

PropertyValueSource/Method
Physical State White SolidExperimental [1]
Melting Point 123.5 – 124.7 °CExperimental [1]
Solubility Soluble in

, DMSO; Low water solubility
Predicted based on LogP
LogP (Predicted) ~3.8 - 4.2Calculated (Lipophilic)
H-Bond Donors 1 (N-H)Structural Analysis
H-Bond Acceptors 1 (C=O)Structural Analysis

Part 3: Synthesis & Manufacturing

The most authoritative synthesis for this compound utilizes a visible-light-induced decarboxylation of dioxazolones.[1] This method is superior to traditional isocyanate coupling due to its mild conditions and avoidance of phosgene derivatives.[1]

Mechanism: Photocatalytic Decarboxylation

The reaction proceeds via the generation of a nitrogen-centered radical or nitrene intermediate from a dioxazolone precursor, which then couples with the secondary amine under blue LED irradiation.[1] Notably, trace iron (ppm level) often acts as the catalyst in this transformation.

SynthesisPathway Dioxazolone 3-Phenyl-1,4,2-dioxazol-5-one (Precursor) Reaction Visible Light Irradiation (Blue LED, 430 nm) Solvent: DCM or MeCN Dioxazolone->Reaction Amine N-Ethylcyclohexylamine (Secondary Amine) Amine->Reaction Intermediate Decarboxylation (-CO2) Reaction->Intermediate Product 1-Cyclohexyl-1-ethyl-3-phenylurea (White Solid) Intermediate->Product

Figure 2: Photocatalytic synthesis pathway via dioxazolone decarboxylation.[1]

Experimental Protocol

Validated based on Pan et al., Molecules 2022 [1].

Reagents:

  • 3-phenyl-1,4,2-dioxazol-5-one (0.2 mmol)[1]

  • N-ethylcyclohexylamine (0.4 mmol, 2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (2 mL)

  • Light Source: 10 W Blue LED (430 nm)

Step-by-Step Methodology:

  • Setup: In a 10 mL borosilicate glass tube equipped with a magnetic stir bar, add 3-phenyl-1,4,2-dioxazol-5-one (32.6 mg, 0.2 mmol).

  • Addition: Add N-ethylcyclohexylamine (50.9 mg, 0.4 mmol) and 2.0 mL of solvent.

  • Irradiation: Seal the tube and stir the mixture at room temperature under the irradiation of a 10 W blue LED (approx. 2-3 cm distance) for 5–24 hours. Note: Reaction progress should be monitored by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Petroleum ether/Ethyl acetate gradient) to afford the title compound.

  • Yield: Typical isolated yield is ~89% (approx. 44 mg).[1]

Part 4: Structural Analysis & Potential Applications

While specific biological data for this exact isomer is limited, its structure places it within two high-value chemical classes.[1] Researchers should investigate this compound in the following contexts:

Herbicidal Activity (Photosystem II Inhibition)

Trisubstituted ureas are a classic family of herbicides (e.g., Fenuron , Siduron ).

  • Mechanism: Disruption of electron transport in Photosystem II at the

    
     binding site.[1]
    
  • SAR Insight: The bulky cyclohexyl group at N1 mimics the lipophilic requirements of the binding pocket, similar to the cyclooctyl group in Cycluron or the methyl-cyclohexyl in Siduron .[1] The N1-ethyl group adds steric bulk that may improve selectivity or stability against enzymatic degradation compared to N1-methyl analogs.[1]

Soluble Epoxide Hydrolase (sEH) Inhibition

Urea pharmacophores are central to potent sEH inhibitors, which are investigated for treating hypertension and inflammation.

  • SAR Insight: High potency sEH inhibitors often feature a urea core flanked by a polar group and a lipophilic group (like a cyclohexyl or adamantyl ring). The 1-cyclohexyl-3-phenyl motif is a privileged scaffold in this domain.[1]

Table 3: Structural Analog Comparison

CompoundStructure (N1 / N3)ApplicationRelevance to Topic
Fenuron Dimethyl / PhenylHerbicideDirect analog (Me vs. Cy/Et).[1]
Siduron (2-Me-Cyclohexyl) / PhenylHerbicideHighly similar lipophilic profile.[1]
Triclocarban (3,4-Cl-Phenyl) / (4-Cl-Phenyl)AntimicrobialUrea core similarity.[1]

Part 5: Safety & Handling

As a research chemical without a comprehensive MSDS, handle with Universal Precautions for organic ureas.

  • Hazard Identification: Potential Irritant (Skin, Eyes, Respiratory).

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place (2–8 °C recommended) protected from light.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

  • Pan, J., Li, H., Sun, K., Tang, S., & Yu, B. (2022). Visible-Light-Induced Decarboxylation of Dioxazolones to Phosphinimidic Amides and Ureas. Molecules, 27(12), 3648.[1]

  • PubChem. (n.d.).[1][2][3] 1-cyclohexyl-3-phenylurea (Analog Reference).[1][2][4] National Library of Medicine.[1]

Sources

Methodological & Application

Application Note: Controlled Synthesis of Trisubstituted Ureas via N-Ethylcyclohexylamine and Phenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for synthesizing 1-cyclohexyl-1-ethyl-3-phenylurea via the reaction of N-ethylcyclohexylamine with phenyl isocyanate. While urea formation is a "click-like" transformation in medicinal chemistry, the specific use of sterically hindered secondary amines (cyclohexyl/ethyl substitution) requires precise control over stoichiometry and moisture to prevent the formation of the symmetrical byproduct, 1,3-diphenylurea. This guide addresses the kinetic considerations, safety protocols for isocyanate handling, and purification strategies for trisubstituted ureas.[1]

Scientific Foundation

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the secondary amine's lone pair onto the electrophilic central carbon of the isocyanate group. Unlike primary amines, N-ethylcyclohexylamine forms a trisubstituted urea , meaning the product retains only one N-H proton (on the phenyl side).[1]

Key Mechanistic Features:

  • Nucleophile: The nitrogen of N-ethylcyclohexylamine is moderately hindered but sufficiently nucleophilic.

  • Electrophile: The isocyanate carbon is highly electrophilic due to the cumulative double bonds and the electron-withdrawing phenyl group.

  • Thermodynamics: The reaction is exothermic. The formation of the stable urea carbonyl bond drives the equilibrium forward.

Mechanism Diagram

The following diagram illustrates the nucleophilic addition and subsequent proton transfer.[2]

ReactionMechanism Reactants Reactants N-Ethylcyclohexylamine + Ph-N=C=O TS Zwitterionic Intermediate (Tetrahedral) Reactants->TS Nucleophilic Attack ProtonTransfer Proton Transfer (Fast) TS->ProtonTransfer Charge Stabilization Product Product 1-Cyclohexyl-1-ethyl-3-phenylurea ProtonTransfer->Product Formation of Urea Linkage

Figure 1: Mechanistic pathway for trisubstituted urea formation.[1]

Pre-Experimental Planning

Safety & Hazards (Critical)
  • Phenyl Isocyanate: A potent lachrymator and sensitizer . Inhalation can cause severe respiratory distress and sensitization (asthma-like symptoms).[3] It must be handled in a fume hood.

    • Reference:4[1]

  • N-Ethylcyclohexylamine: Corrosive and flammable.[3][5] Causes skin burns.[6][7][8]

  • Moisture Control: Isocyanates react rapidly with water to form aniline and CO₂, which subsequently reacts with remaining isocyanate to form 1,3-diphenylurea (an insoluble white solid impurity).[1] All glassware must be flame-dried or oven-dried.

Reagent Table[1]
ReagentMW ( g/mol )Equiv.[9]Density (g/mL)Role
N-Ethylcyclohexylamine 127.231.00.84Nucleophile
Phenyl Isocyanate 119.121.0 - 1.051.09Electrophile
Dichloromethane (DCM) 84.93Solvent1.33Anhydrous Solvent
Hexanes 86.18Workup0.65Precipitant

Experimental Protocol

Synthesis Workflow

This protocol is designed for a 5.0 mmol scale.

Workflow Setup 1. Setup Flame-dry glassware, N2 atmosphere Dissolution 2. Solvation Dissolve Amine (1.0 eq) in dry DCM (0.2 M) Setup->Dissolution Cooling 3. Thermal Control Cool to 0°C (Ice Bath) Dissolution->Cooling Addition 4. Addition Add Phenyl Isocyanate (1.05 eq) dropwise Cooling->Addition Reaction 5. Reaction Warm to RT, stir 2-4 hours Addition->Reaction Monitoring 6. QC Check TLC / IR (N=C=O peak) Reaction->Monitoring Workup 7. Isolation Evaporate solvent -> Recrystallize Monitoring->Workup

Figure 2: Step-by-step synthetic workflow.[1]

Detailed Procedure

Step 1: System Preparation

  • Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum.

  • Flush the flask with dry Nitrogen or Argon gas.

  • Expert Insight: Moisture exclusion is the single most important factor. If the solvent is not anhydrous, you will generate diphenylurea, which is difficult to separate from the product.

Step 2: Solvation

  • Add N-ethylcyclohexylamine (636 mg, 0.76 mL, 5.0 mmol) to the flask.

  • Add anhydrous Dichloromethane (DCM) (25 mL).

  • Cool the solution to 0°C using an ice-water bath.

    • Why DCM? DCM is non-nucleophilic and easily removed. If the product is expected to precipitate, Toluene is a better alternative. For this specific hindered urea, DCM is preferred to ensure solubility during reaction.[1]

Step 3: Electrophile Addition

  • Using a dry syringe, slowly add Phenyl Isocyanate (625 mg, 0.57 mL, 5.25 mmol) dropwise over 5 minutes.[1]

  • Observation: You may observe a mild exotherm or slight fuming. The solution often turns from colorless to pale yellow.

Step 4: Reaction & Monitoring

  • Remove the ice bath after 15 minutes and allow the mixture to warm to room temperature (20-25°C).

  • Stir for 2–4 hours.

  • Validation (TLC): Elute with 30% Ethyl Acetate in Hexanes. The isocyanate (high Rf) should disappear. The urea product will appear as a lower Rf spot, UV active.

  • Validation (IR - Optional): Monitor the disappearance of the strong isocyanate peak at ~2270 cm⁻¹ .

Step 5: Workup & Purification [1][4][10][11]

  • Concentrate the reaction mixture in vacuo (rotary evaporator) to yield a crude solid or viscous oil.

  • Trituration: Add cold Hexanes (10-15 mL) to the crude residue. Sonicate if necessary.

    • Mechanism:[1][2][6][9][12][13][14][15] The trisubstituted urea is likely less soluble in hexanes than the impurities.

  • Filtration: If a solid forms, filter the precipitate and wash with cold hexanes.

  • Recrystallization (If needed): If the product remains oily or impure, recrystallize from a mixture of Hot Ethanol/Water or Toluene/Hexanes .

    • Reference for Purification:[1]

Characterization & Analysis

Successful synthesis is confirmed by the following spectral signatures.

MethodExpected SignalInterpretation
FT-IR ~1640 cm⁻¹ (Strong)C=O[1] Stretch (Urea Carbonyl)
FT-IR ~3300-3350 cm⁻¹ (Medium)N-H Stretch (Single band, secondary amide-like)
FT-IR Absence of ~2270 cm⁻¹Confirmation of Isocyanate consumption
1H-NMR ~8.0-8.5 ppm (s, 1H)N-H Proton (Attached to Phenyl ring)
1H-NMR ~7.0-7.5 ppm (m, 5H)Aromatic Protons (Phenyl group)
1H-NMR ~4.0-4.2 ppm (m, 1H)Methine Proton (Cyclohexyl C1-H)
1H-NMR ~3.2-3.4 ppm (q, 2H)Methylene (Ethyl group N-CH2)

Troubleshooting Guide

IssueProbable CauseCorrective Action
White precipitate forms immediately upon addition Wet solvent or glasswareThis is likely 1,3-diphenylurea .[1] Filter it off; your product is likely still in the filtrate (DCM).
Product is an oil that won't solidify Solvent entrapment / ImpuritiesTrisubstituted ureas can be oily. Triturate with cold pentane or hexanes and scratch the glass to induce nucleation.
Low Yield Steric hindranceReflux in Toluene (110°C) for 2 hours instead of stirring at RT in DCM.

References

  • Fisher Scientific. (2011). Safety Data Sheet: Phenyl Isocyanate. 4

  • BenchChem. (2025). Application Notes: Synthesis of Substituted Ureas. 10

  • University of Calgary. Recrystallization Techniques. Department of Chemistry. Link[1][7][12]

  • Organic Chemistry Portal. Synthesis of Urea Derivatives. 16[1][12]

Sources

Solubility of N-cyclohexyl-N-ethyl-N'-phenylurea in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N-Cyclohexyl-N-ethyl-N'-phenylurea in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of this compound in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes robust experimental protocols, the underlying scientific principles, and best practices for data acquisition and reporting. We present a detailed methodology based on the equilibrium shake-flask method, a widely accepted and reliable technique for generating accurate solubility data.[1][2] This guide also discusses the physicochemical properties of the compound, the rationale for solvent selection, and methods for data analysis and presentation, empowering researchers to generate high-quality, reproducible solubility profiles critical for process development, formulation, and preclinical studies.

Introduction: The Critical Role of Solubility Data

This compound is a disubstituted urea derivative. The solubility of such an active pharmaceutical ingredient (API) in organic solvents is a fundamental physicochemical property that profoundly influences its entire development lifecycle. From synthesis and purification to formulation and bioavailability, understanding how, and to what extent, a compound dissolves in different solvents is paramount.[3] Accurate solubility data enables:

  • Process Chemistry: Selection of appropriate solvents for reaction, crystallization, and purification, directly impacting yield and purity.

  • Formulation Development: Designing stable and effective dosage forms, including liquid formulations and amorphous solid dispersions.

  • Preclinical Studies: Preparation of dosing solutions for in vitro and in vivo assays, where poor solubility can lead to unreliable results and underestimated toxicity.[4][5]

  • Regulatory Submissions: Providing essential data for biopharmaceutics classification and demonstrating a comprehensive understanding of the drug substance.

This guide provides the necessary protocols to establish a reliable solubility profile for this compound, ensuring data integrity and scientific rigor.

Foundational Principles: Understanding the "Why"

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" serves as a useful heuristic.[6] The key molecular features of this compound influencing its solubility are:

  • Hydrogen Bonding: The urea moiety contains both hydrogen bond donors (N-H groups) and acceptors (C=O group), allowing for strong interactions with protic solvents (e.g., alcohols) and other solvents with hydrogen bonding capabilities.

  • Polarity: The urea core is polar, while the cyclohexyl and phenyl groups are non-polar. The additional ethyl group slightly increases the non-polar character compared to its N-desethyl analogue.

  • Molecular Size and Shape: The bulky cyclohexyl and phenyl groups can influence how efficiently solvent molecules pack around the solute.

A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions dictates the extent of dissolution.

Physicochemical Properties of N-cyclohexyl-N'-phenylurea (Analogue)

While specific experimental data for the N-ethyl derivative is scarce, we can infer properties from the closely related compound, N-cyclohexyl-N'-phenylurea.

PropertyValueSource
Molecular Formula C13H18N2O[7][8]
Molecular Weight 218.29 g/mol [7][8]
XLogP3 (Calculated) 2.9[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 1[7]

Note: The N-ethyl derivative (C15H22N2O) will have a higher molecular weight and likely a slightly higher XLogP3 value, indicating increased lipophilicity.

The XLogP3 value of 2.9 for the analogue suggests moderate lipophilicity, predicting that solubility will be favored in solvents of intermediate polarity.

Experimental Protocol: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[1][2] It involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound (ensure purity is characterized)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance (readable to ±0.01 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation P1 Weigh excess solid (e.g., 20-30 mg) P2 Add precise volume of solvent (e.g., 1 mL) P1->P2 into vial E1 Seal vials tightly P2->E1 E2 Agitate on orbital shaker (e.g., 24-48h at 25°C) E1->E2 S1 Allow to settle or centrifuge E2->S1 S2 Withdraw supernatant S1->S2 S3 Filter through 0.22 µm syringe filter S2->S3 A1 Dilute aliquot precisely S3->A1 A2 Quantify concentration (e.g., HPLC) A1->A2 A3 Calculate solubility (mg/mL or mol/L) A2->A3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol

1. Preparation of Vials (in triplicate for each solvent): a. Accurately weigh an amount of this compound into a glass vial that is known to be in excess of its solubility. A starting point of 20-30 mg is often sufficient. The key is to have undissolved solid remaining at the end of the experiment.[9] b. Using a calibrated pipette, add a precise volume of the selected organic solvent (e.g., 1.0 or 2.0 mL) to each vial. c. Securely seal the vials with PTFE-lined caps to prevent solvent evaporation.

2. Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). b. Agitate the vials at a moderate speed (e.g., 150-300 RPM) for a predetermined period.[9] A duration of 24 to 48 hours is typically sufficient to reach equilibrium.[9] It is crucial to experimentally verify that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[10]

3. Phase Separation: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for 30 minutes. For fine suspensions, centrifugation (e.g., 10 minutes at 10,000 x g) is required to pellet the solid. b. Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particulates. Causality: Failure to remove all solids will lead to an overestimation of solubility as the solid particles could dissolve upon dilution.

4. Quantification: a. Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve. b. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. c. Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

5. Validation and Reporting: a. The method should be validated by measuring the solubility of a reference compound with well-documented solubility data in one of the chosen solvents.[11] b. Data should be reported clearly, including the mean solubility value, standard deviation, temperature, and a full description of the analytical method used.[11]

Solvent Selection and Expected Results

The choice of solvents should span a range of polarities and chemical functionalities to build a comprehensive solubility profile.

G cluster_solvents Solvent Categories cluster_solubility Predicted Solubility A Non-Polar (e.g., Toluene, Heptane) X Low A->X B Polar Aprotic (e.g., Acetone, Ethyl Acetate, Acetonitrile, THF) Y Moderate to High B->Y C Polar Protic (e.g., Methanol, Ethanol, Isopropanol) Z High C->Z

Caption: Logical Relationship between Solvent Type and Predicted Solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the ability of these solvents to engage in hydrogen bonding with the urea moiety.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Moderate to high solubility is likely. These solvents can act as hydrogen bond acceptors for the N-H groups of the urea.

  • Non-Polar Solvents (e.g., Toluene, Heptane): Low solubility is predicted as these solvents cannot effectively solvate the polar urea group.

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Solubility Data Table for this compound at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Heptane0.1Data to be generatedData to be generated
Toluene2.4Data to be generatedData to be generated
Ethyl Acetate4.4Data to be generatedData to be generated
Acetone5.1Data to be generatedData to be generated
Isopropanol3.9Data to be generatedData to be generated
Ethanol4.3Data to be generatedData to be generated
Methanol5.1Data to be generatedData to be generated

Conclusion

This application note provides a scientifically rigorous and detailed protocol for determining the solubility of this compound in organic solvents. By following the outlined shake-flask methodology, researchers can generate the high-quality, reliable data essential for informed decision-making throughout the drug development process. Adherence to these protocols ensures that the generated solubility profiles are both accurate and reproducible, forming a solid foundation for subsequent research and development activities.

References

  • Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data. [Link]

  • Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2026). Solubility of Organic Compounds: Principle and Examples. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • World Health Organization (WHO). (2015). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • ACS Publications. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. [Link]

  • University of Al-maarif. Determination of Solubility Class. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]

  • Cheméo. Chemical Properties of Urea, N-cyclohexyl-N'-phenyl- (CAS 886-59-9). [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • ResearchGate. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Request PDF. [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Journal of Chemical & Engineering Data. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13451, N-Cyclohexyl-N'-phenylurea. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4358, N-Cyclohexyl-N'-(Propyl)Phenyl Urea. [Link]

  • AIP Publishing. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. [Link]

  • National Institute of Standards and Technology. Urea, N-cyclohexyl-N'-phenyl-. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of Lipophilic Phenylurea Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of lipophilic phenylurea herbicides, including Monuron, Diuron, Linuron, and Isoproturon. This guide is intended for researchers, environmental scientists, and quality control analysts. We delve into the causal relationships between the physicochemical properties of these herbicides and the chromatographic separation parameters. The document includes detailed, step-by-step protocols for sample preparation using Solid Phase Extraction (SPE), preparation of standards and mobile phases, and a complete HPLC-UV method. Furthermore, a protocol for method validation based on ICH Q2(R1) guidelines and a practical troubleshooting guide are provided to ensure method robustness and reliability.

The Scientific Rationale: Separation Based on Hydrophobicity

Lipophilic phenylurea herbicides are a class of organic compounds characterized by a common urea functional group and a substituted phenyl ring.[1] Due to their non-polar nature and thermal instability, which makes them unsuitable for direct Gas Chromatography (GC), RP-HPLC is the analytical technique of choice.[2]

The fundamental principle of separation in this method is hydrophobic interaction .[3] In reversed-phase chromatography, the stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[2][4] When a sample is introduced, the lipophilic (hydrophobic) herbicide molecules preferentially adsorb to the non-polar stationary phase through van der Waals forces.[3]

To elute the retained compounds, the polarity of the mobile phase is gradually decreased by increasing the proportion of the organic solvent (a technique known as gradient elution).[5] As the mobile phase becomes more non-polar, it more effectively competes with the stationary phase for the analytes, causing them to desorb and travel through the column. The more lipophilic a compound is, the more strongly it interacts with the stationary phase, and the higher the organic solvent concentration required to elute it, resulting in a longer retention time.[4][5] This relationship is the key to achieving selective separation.

Physicochemical Properties of Target Analytes

Understanding the lipophilicity of the target herbicides is critical to predicting their chromatographic behavior. Lipophilicity is commonly expressed as the octanol-water partition coefficient (Log P). A higher Log P value indicates greater lipophilicity and, consequently, a longer retention time in an RP-HPLC system. The properties of our target analytes are summarized below.

HerbicideChemical StructureMolecular Weight ( g/mol )Log PApprox. UV λmax (nm)
Monuron 198.651.94[5]244[5]
Isoproturon 206.282.87[6]240[7]
Diuron 233.092.68210-245[2][8]
Linuron 249.093.20210-245[2][8]

Data compiled from various sources.[2][5][6][7][8][9]

Based on the Log P values, the expected elution order is: Monuron → Diuron → Isoproturon → Linuron . This theoretical prediction forms the basis for our method development strategy.

Comprehensive Experimental Protocols

Required Instrumentation, Chemicals, and Consumables
  • Instrumentation:

    • HPLC system with a binary pump, degasser, autosampler, and column thermostat.

    • Diode-Array Detector (DAD) or UV-Vis Detector.

    • Chromatography Data System (CDS) software.

    • Analytical balance (4-decimal places).

    • pH meter.

    • Sonicator bath.

    • Solid Phase Extraction (SPE) vacuum manifold.

  • Chemicals:

    • Acetonitrile (ACN), HPLC Grade.

    • Methanol (MeOH), HPLC Grade.

    • Water, HPLC Grade or Type I Ultrapure.

    • Formic Acid, LC-MS Grade (optional, for pH adjustment).

    • Analytical standards of Monuron, Diuron, Linuron, Isoproturon (>98% purity).

  • Consumables:

    • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Guard Column: C18 guard cartridge compatible with the analytical column.

    • SPE Cartridges: C18, 500 mg, 6 mL.

    • Volumetric flasks (Class A).

    • Pipettes (Class A) and adjustable micropipettes.

    • Syringe filters (0.45 µm, PTFE or Nylon).

    • HPLC vials with caps.

Workflow Overview

The entire analytical process, from sample receipt to final data reporting, follows a structured workflow designed to ensure accuracy and reproducibility.

HPLC Workflow for Urea Herbicides cluster_sample Phase 2: Sample Processing cluster_analysis Phase 3: Analysis & Validation MobilePhase Mobile Phase Preparation HPLC HPLC-UV Analysis (Gradient Elution) MobilePhase->HPLC Standards Standard & QC Preparation Standards->HPLC SampleCollect Aqueous Sample (e.g., 500 mL Water) SPE Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) SampleCollect->SPE Concentrate Evaporation & Reconstitution (1 mL) SPE->Concentrate Filter Syringe Filtration (0.45 µm) Concentrate->Filter Filter->HPLC Data Data Acquisition & Integration HPLC->Data Validation Method Validation (ICH Q2 R1) Data->Validation Report Final Report Validation->Report Chromatographic Separation Principle cluster_column C18 Stationary Phase (Non-Polar) p1 p2 c1 c2 c3 c4 label_c1 Monuron (Low Log P) label_c2 Diuron label_c3 Isoproturon label_c4 Linuron (High Log P) mp_start Mobile Phase Flow (Increasing % Acetonitrile) mp_arrow_start mp_arrow_end mp_arrow_start->mp_arrow_end elution_label <-- Early Elution (Weak Interaction) | Late Elution (Strong Interaction) -->

Figure 2: Conceptual diagram of separation on a C18 column.

The retention time of each analyte is directly correlated with its Log P value. Monuron, being the least lipophilic, will elute first, while Linuron, the most lipophilic, will have the longest retention time. The gradient elution is key; starting at 40% acetonitrile allows for the retention of Monuron, while ramping up to 80% is necessary to elute the more strongly retained Linuron within a reasonable timeframe.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary Interactions: Basic analytes interacting with acidic silanol groups on the silica backbone. [7] 2. Column Contamination: Buildup of matrix components on the column inlet.1. Use a modern, end-capped C18 column. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol ionization. 2. Flush the column with a strong solvent (e.g., 100% ACN). Replace the guard column.
Shifting Retention Times 1. Mobile Phase Composition: Inaccurate mixing or evaporation of the organic component. 2. Flow Rate Fluctuation: Leaks in the system or pump malfunction. 3. Column Temperature: Poor temperature control.1. Prepare fresh mobile phase daily. Keep reservoirs capped. 2. Check for leaks at all fittings. Purge the pump. 3. Use a column oven and allow the system to fully equilibrate. [9]
Poor Resolution 1. Inefficient Column: Column is old or has been degraded by harsh pH. 2. Inappropriate Gradient: The gradient slope is too steep.1. Replace the analytical column. 2. Decrease the gradient slope (e.g., extend the gradient time from 20 to 30 minutes) to allow more time for separation.
High Backpressure 1. Blockage: Frit, guard column, or analytical column is plugged with particulates. 2. Buffer Precipitation: Salt buffer precipitating in high organic concentrations.1. Filter all samples and mobile phases. Reverse-flush the column (if permitted by manufacturer). Replace the guard column. 2. Ensure buffer solubility in the highest organic percentage used. Flush the system with water after use.

Conclusion

This application note details a robust and reliable RP-HPLC method for the separation and quantification of lipophilic phenylurea herbicides. By understanding the underlying principles of hydrophobic interaction and carefully controlling experimental parameters, analysts can achieve accurate and reproducible results. The provided protocols for sample preparation, analysis, and method validation offer a complete framework for implementation in a regulated laboratory setting. The troubleshooting guide further equips scientists with the necessary knowledge to maintain high-quality data generation over the lifetime of the method.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved February 24, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved February 24, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. ResearchGate. Retrieved February 24, 2026, from [Link]

  • AssayPRISM. (n.d.). HPLC Method Validation: Key Parameters and Importance. AssayPRISM. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoproturon. PubChem. Retrieved February 24, 2026, from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved February 24, 2026, from [Link]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved February 24, 2026, from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved February 24, 2026, from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. Retrieved February 24, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. Retrieved February 24, 2026, from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Retrieved February 24, 2026, from [https://jordilabs.com/ Jordi Labs/reverse-phase-normal-phase-hplc/]([Link] Jordi Labs/reverse-phase-normal-phase-hplc/)

  • LCGC International. (n.d.). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025). Chemical Reactivity of Isoproturon, Diuron, Linuron, and Chlorotoluron Herbicides in Aqueous Phase: A Theoretical Quantum Study Employing Global and Local Reactivity Descriptors. ResearchGate. Retrieved February 24, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Retrieved February 24, 2026, from [Link]

  • Mass Spectrometry Resource. (2001). Reverse Phase HPLC Basics for LC/MS. IonSource. Retrieved February 24, 2026, from [Link]

  • Pharmaguideline. (2011). Guideline for Preparation of Mobile Phase Required for HPLC. Pharmaguideline. Retrieved February 24, 2026, from [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI. Retrieved February 24, 2026, from [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Retrieved February 24, 2026, from [Link]

  • iGEM. (n.d.). HPLC Protocol. iGEM. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025). A relative predictive study of structurally similar chlorophenyl urea herbicides: Monuron and Diuron. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Canadian Center of Science and Education. (2020). Isoproturon: A Controversial Herbicide Hard to Confine in a Global Market. E&ES. Retrieved February 24, 2026, from [Link]

  • World Health Organization. (n.d.). Isoproturon in Drinking-water. WHO. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides. NCBI. Retrieved February 24, 2026, from [Link]

Sources

Recrystallization solvents for purifying trisubstituted ureas

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Trisubstituted ureas (


) represent a critical structural motif in modern medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., Sorafenib, Regorafenib) and soluble epoxide hydrolase (sEH) inhibitors. Unlike symmetrical disubstituted ureas, trisubstituted variants possess an asymmetrical hydrogen-bonding network—typically retaining one N-H donor and a carbonyl acceptor—which creates unique solubility challenges.

This Application Note provides a scientifically grounded guide for purifying these compounds. It moves beyond generic "trial and error" by analyzing the interplay between the urea's substitution pattern (aryl vs. alkyl) and solvent dielectric properties. Special emphasis is placed on mitigating "oiling out" (Liquid-Liquid Phase Separation, LLPS), the most common failure mode in urea crystallization.

The Chemistry of Solubility

To select the correct solvent, one must understand the intermolecular forces at play. Trisubstituted ureas are prone to forming strong intermolecular hydrogen bonds (dimers or catemers) in the solid state, leading to high lattice energies.

  • The Challenge: The solvent must disrupt these lattice interactions at high temperatures (solvation) but lose this capacity at lower temperatures (nucleation).

  • The Asymmetry Factor: Unlike 1,3-disubstituted ureas, 1,1,3-trisubstituted ureas have a "blocked" nitrogen. This reduces the lattice energy slightly compared to their disubstituted counterparts but increases lipophilicity, often making them too soluble in standard alcohols and too insoluble in non-polar alkanes.

Solvent Class Selection Matrix
Urea Substitution TypeDominant InteractionRecommended Primary SolventRecommended Anti-Solvent
Tri-Alkyl (e.g., 1,1-dimethyl-3-butylurea)Van der Waals > H-BondingEthyl Acetate, AcetoneHexanes, Pentane
Di-Alkyl, Mono-Aryl (e.g., 1,1-dimethyl-3-phenylurea)

-stacking + H-Bonding
Toluene, Isopropanol (IPA)Heptane, Water (rarely)
Di-Aryl, Mono-Alkyl Strong

-stacking
Acetonitrile, EthanolWater, Diethyl Ether
Fluorinated/Complex Aryl (Drug-like)Mixed Polar/LipophilicTHF, MethanolWater, MTBE

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting a solvent system based on the structural properties of the target urea.

SolventSelection Start Analyze Urea Structure CheckAryl Contains Aryl Group? Start->CheckAryl CheckPolar Polar Functional Groups? (OH, COOH, Pyridine) CheckAryl->CheckPolar Yes AlkylPath Aliphatic/Lipophilic CheckAryl->AlkylPath No ArylPath Aromatic/Pi-System CheckPolar->ArylPath No (Lipophilic Aryl) Solv_Alcohol Try: EtOH or IPA / Water CheckPolar->Solv_Alcohol Yes (Hydrophilic) Solv_EtOAc Try: Ethyl Acetate / Hexane AlkylPath->Solv_EtOAc Solv_Toluene Try: Toluene (Hot) Promotes Pi-Stacking ArylPath->Solv_Toluene High MP (>150°C) Solv_ACN Try: Acetonitrile ArylPath->Solv_ACN Med MP (<150°C)

Figure 1: Decision tree for selecting initial screening solvents based on urea substitution patterns.

Detailed Protocols

Protocol A: The "Standard" Binary Solvent Recrystallization

Best for: 1,1-dialkyl-3-aryl ureas with moderate impurities.

Materials:

  • Solvent A (Good solvent): Ethyl Acetate (EtOAc) or THF.

  • Solvent B (Anti-solvent): Hexanes or Heptane.

  • Equipment: Erlenmeyer flask, magnetic stir bar, heating block, vacuum filtration setup.

Step-by-Step:

  • Saturation: Place the crude urea (e.g., 1.0 g) in the flask. Add Solvent A (EtOAc) dropwise while heating to reflux (approx. 77°C) until the solid just dissolves.

    • Critical Check: If the solution is colored but clear, add activated carbon, boil for 2 mins, and hot-filter.

  • Anti-Solvent Addition: While maintaining a gentle boil, add Solvent B (Hexanes) dropwise.

    • Continue until a persistent cloudiness (turbidity) appears.

  • The "Back-Off" Step: Add 2-3 drops of Solvent A to clear the turbidity. The solution is now saturated at the boiling point.

  • Controlled Cooling: Remove from heat. Place the flask on a cork ring or wood block (insulator) to allow slow cooling to room temperature.

    • Why: Rapid cooling traps impurities in the crystal lattice.[1]

  • Crystallization: Once at room temperature, move to an ice bath (

    
    ) for 30 minutes.
    
  • Harvest: Filter the crystals. Wash with a cold 1:3 mixture of Solvent A:B.

Protocol B: Mitigating "Oiling Out" (LLPS)

Best for: Low-melting ureas or samples with high impurity profiles that form a "goo" instead of crystals.

The Mechanism: "Oiling out" occurs when the liquid-liquid phase separation boundary (spinodal curve) is crossed before the solubility curve (binodal) [1]. This is common in ureas due to their ability to supercool.

Workflow:

  • Solvent Switch: If EtOAc/Hexane oils out, switch to Isopropyl Alcohol (IPA) or Toluene . These solvents have higher boiling points and different solvation shells that may favor crystal lattice formation over amorphous oil droplets.

  • The Seeding Technique (Mandatory):

    • Prepare a saturated solution as in Protocol A.

    • Cool to slightly below the boiling point (cloud point).

    • Add Seed Crystals: Add a tiny amount (<1 mg) of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.

  • Isothermal Hold: Do not cool to room temperature immediately. Hold the temperature at

    
     below the boiling point for 1 hour. This allows the oil droplets to redissolve and deposit onto the seed crystals (Ostwald Ripening).
    

Troubleshooting: The Oiling Out Rescue Loop

When a urea oils out, it is often discarded or re-columned. This workflow describes how to rescue the batch.

OilingOutRescue Start Oiling Out Observed (Liquid droplets at bottom) Reheat Reheat to Reflux (Dissolve Oil) Start->Reheat Seed Add Seed Crystal at T = BP - 10°C Reheat->Seed Solution Clear Agitate Vigorous Stirring (Break droplets) Seed->Agitate SlowCool Cool at 5°C/hour Agitate->SlowCool SlowCool->Start Oils out again (Switch Solvent) Success Crystalline Solid SlowCool->Success

Figure 2: Workflow for rescuing a crystallization batch that has undergone Liquid-Liquid Phase Separation.

Case Studies & Data

Table 2: Literature-Derived Solvent Systems for Specific Urea Classes

Compound ClassR-GroupsSuccessful Solvent SystemRef.
Parabanic Acid Precursors 1,1-dimethyl-3-arylEthanol (95%) or EtOAc/Hexane[2]
Diaryl Ureas 1,3-diphenylToluene (Recrystallization), Acetone (Solvent)[3]
Fluorinated Ureas 3,5-difluorophenylTHF / Ethyl Acetate (Slow evaporation)[4]
Urea-Acid Co-crystals Urea + Succinic AcidIsopropanol (IPA)[5]

Key Insight: For fluorinated ureas (common in drug discovery), THF is an underutilized solvent. It solubilizes the fluorinated moiety well, while the addition of water or MTBE as an anti-solvent yields high-purity polymorphs.

References

  • Mettler Toledo. Oiling Out in Crystallization. Application Note. Link

  • Aragoni, M. C., et al. (1999).[2] The Preparation of Parabanic Acids from 1,1,3-Trisubstituted Ureas via a Hofmann Elimination Reaction.[2] The Journal of Organic Chemistry, 64(13). Link

  • Vertex AI Search. Crystal structure of diphenyl urea and triethylammonium chloride. University of Fribourg Crystallography Guide. Link

  • ResearchGate. Preparation of Mono, Di, and Trisubstituted Ureas... (Specific citation on fluorinated urea crystallization in THF/EtOAc). Link

  • Amida, A. K. (2008).[3] Preliminary investigations into the behavior of urea - succinic acid co-crystals.[3] Luleå University of Technology.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-Ethylation of N-Cyclohexyl-N'-Phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization and Troubleshooting of Urea Alkylation Protocols Ticket ID: CHEM-SUP-2024-UR01 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Mechanistic Insight

The Core Challenge: The N-ethylation of N-cyclohexyl-N'-phenylurea is not a statistically random event; it is governed strictly by the acidity differential (


) between the two nitrogen atoms.
  • 
     (Aromatic):  The proton on the nitrogen attached to the phenyl ring is significantly more acidic (
    
    
    
    ) due to resonance stabilization of the conjugate base by the aromatic ring.
  • 
     (Aliphatic):  The proton on the cyclohexyl nitrogen is less acidic (
    
    
    
    ) and more electron-rich, but sterically hindered.

The Reality: Under standard basic conditions (e.g., NaH/DMF), deprotonation occurs almost exclusively at the


  position. Consequently, the major product of direct alkylation is N-cyclohexyl-N'-ethyl-N'-phenylurea .

If your target is the N-ethyl-N-cyclohexyl isomer, direct alkylation of the urea is the wrong synthetic strategy . You must revise your retrosynthesis (see Module 3: FAQ).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways based on reaction conditions and substrate acidity.

UreaAlkylation Start N-Cyclohexyl-N'-Phenylurea Base Base (NaH/KOH) Start->Base Deprot Deprotonation (Thermodynamic Control) Base->Deprot AnionPh N-Phenyl Anion (Resonance Stabilized) Deprot->AnionPh Major Pathway (High Acidity) AnionCy N-Cyclohexyl Anion (Less Stable) Deprot->AnionCy Minor Pathway EtX Ethyl Halide (Et-X) AnionPh->EtX ProdO Product C: O-Ethyl Isourea AnionPh->ProdO Kinetic Control (Hard Electrophiles) AnionCy->EtX ProdPh Product A: N-Ethyl-N'-Phenyl EtX->ProdPh Major Product ProdCy Product B: N-Ethyl-N-Cyclohexyl EtX->ProdCy Trace/None

Caption: Figure 1. Mechanistic divergence in urea alkylation. Note the dominance of the N-phenyl pathway due to acidity differentials.

Standard Operating Procedure (SOP)

Target Product: N-Cyclohexyl-N'-ethyl-N'-phenylurea Scale: 1.0 mmol basis

Reagents & Equipment
  • Substrate: N-Cyclohexyl-N'-phenylurea (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq). Note: Must be washed with dry hexane if oil interferes with purification.

  • Electrophile: Ethyl Iodide (EtI) (1.5 eq). Preferred over Ethyl Bromide for reactivity.

  • Solvent: Anhydrous DMF or THF (0.1 M concentration).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Protocol
  • Preparation of Anhydrous Environment:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under Argon flow.

    • Why: Water consumes NaH, producing NaOH, which is less soluble and can lead to hydrolysis side reactions.

  • Deprotonation:

    • Add NaH (1.2 eq) to the flask. (Optional: wash with dry hexane 2x to remove mineral oil).

    • Add anhydrous DMF (5 mL). Cool to 0°C in an ice bath.

    • Add N-Cyclohexyl-N'-phenylurea (1.0 eq) portion-wise or as a solution in minimal DMF.

    • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes.

    • Observation: Evolution of

      
       gas (bubbling) indicates successful deprotonation. The solution often turns yellow/orange due to the formation of the N-phenyl anion.
      
  • Alkylation:

    • Cool the mixture back to 0°C .

    • Add Ethyl Iodide (1.5 eq) dropwise via syringe.

    • Critical: Do not dump the reagent; exothermic reaction control prevents O-alkylation.

    • Stir at RT for 3–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with

      
       (5x) to remove DMF (crucial step), then Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      

Troubleshooting Guide (FAQ)

Scenario A: Regioselectivity Issues

Q: "I isolated the product, but NMR suggests the ethyl group is on the phenyl nitrogen. I wanted it on the cyclohexyl nitrogen."

Diagnosis: This is not an experimental error; it is a design error. Explanation: As detailed in the mechanism, the


-phenyl proton is significantly more acidic (

~12) than the

-cyclohexyl proton (

>15). Base-mediated alkylation will always favor the

-phenyl site. Solution: You cannot force this reaction to favor the cyclohexyl nitrogen using standard base catalysis. You must change your synthetic route.
  • Alternative Route: React N-ethylcyclohexylamine with Phenyl Isocyanate .

    • This guarantees the ethyl group is on the cyclohexyl nitrogen.

Scenario B: Low Yield / No Reaction

Q: "I see starting material remaining after 24 hours."

Potential CauseVerificationSolution
Old NaH Did the reaction bubble vigorously upon substrate addition?Use fresh NaH. If using 60% oil dispersion, ensure it hasn't absorbed moisture.
Steric Bulk Is the phenyl ring ortho-substituted?If the phenyl ring has bulky ortho-groups, the nucleophilicity of the anion is compromised. Switch to a smaller base (KH) or heat to 60°C.
Electrophile Quality Is the Ethyl Iodide brown/purple?Free iodine inhibits the reaction. Pass EtI through a small plug of basic alumina or use fresh reagent.
Scenario C: Side Product Formation

Q: "I see a new spot on TLC that disappears during aqueous workup or column chromatography."

Diagnosis: O-Alkylation (Isourea formation). Explanation: The urea oxygen is also nucleophilic. Under kinetic conditions or with "hard" electrophiles (like Diethyl Sulfate), O-alkylation can compete. Isoureas are unstable to hydrolysis. Solution:

  • Switch to a "softer" electrophile: Ethyl Iodide is softer than Ethyl Bromide or Diethyl Sulfate.

  • Ensure the reaction runs under thermodynamic control (allow longer reaction times at RT rather than heating rapidly).

Analytical Data Validation

Use the following NMR signatures to confirm which isomer you have synthesized.

FeatureN-Ethyl-N'-Phenyl (Likely Product)N-Ethyl-N-Cyclohexyl (Unlikely via Alkylation)
Ethyl

Shift

3.6 - 3.8 ppm (Deshielded by aromatic ring)

3.2 - 3.4 ppm (Typical aliphatic amide)
NH Signal Cyclohexyl-NH: Doublet ~6.0 ppm (Couples to CH)Phenyl-NH: Broad singlet ~8.5 ppm (Downfield due to ring)
Carbonyl (

)
~155 ppm~155 ppm (Less diagnostic)

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Source for pKa values of urea derivatives).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discussion on Ambident Nucleophiles and Urea Alkylation).

  • Petersen, W. C., & Ibne-Rasa, K. M. (1962). The Alkylation of Amides and Ureas. Journal of Organic Chemistry. (Foundational work on N vs O alkylation).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for NaH, Ethyl Iodide, and DMF before handling.

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 1-Cyclohexyl-1-ethyl-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a high-resolution analysis of the 1H NMR spectrum of 1-cyclohexyl-1-ethyl-3-phenylurea , a trisubstituted urea derivative.[1] Context: Urea scaffolds are critical pharmacophores in drug discovery (e.g., sEH inhibitors, kinase inhibitors).[1] The structural complexity of trisubstituted ureas—specifically the steric bulk introduced by the N-ethyl and N-cyclohexyl groups—presents unique analytical challenges, including restricted rotation and overlapping aliphatic signals.[1] Comparison Scope: We compare the spectral "performance" (resolution, diagnostic utility, and structural confirmation) of the target compound against its disubstituted analogue, 1-cyclohexyl-3-phenylurea , to demonstrate the specific spectroscopic signatures of N-alkylation.

Structural Logic & Proton Environments

To interpret the spectrum accurately, we must first map the proton environments. The introduction of the ethyl group at the N1 position breaks the symmetry often seen in simpler ureas and removes one exchangeable proton.[1]

Molecular Visualization (Graphviz)

The following diagram maps the connectivity and labels the distinct proton environments (A-F) used in the assignment table.[1]

G Figure 1: Connectivity and Proton Environments of 1-cyclohexyl-1-ethyl-3-phenylurea. cluster_phenyl Aromatic Region (Downfield) cluster_urea Urea Core cluster_aliphatic Aliphatic Region (Upfield) Ph Phenyl Ring (Protons A) N3 N3 Ph->N3 NH NH (Proton B) N3->NH CO C=O N3->CO N1 N1 CO->N1 Et_CH2 Ethyl CH2 (Protons C) N1->Et_CH2 Cy_CH Cyclohexyl CH (Proton E) N1->Cy_CH Et_CH3 Ethyl CH3 (Protons D) Et_CH2->Et_CH3 Cy_CH2 Cyclohexyl Ring (Protons F) Cy_CH->Cy_CH2

Comparative Analysis: Product vs. Alternative

In a synthetic setting, researchers often need to confirm the success of N-alkylation.[1] Below is a direct comparison between the target trisubstituted urea and its disubstituted precursor (or alternative), 1-cyclohexyl-3-phenylurea .

Diagnostic Fingerprint Table
FeatureTarget: 1-cyclohexyl-1-ethyl-3-phenylurea Alternative: 1-cyclohexyl-3-phenylurea Diagnostic Significance
Urea Protons 1 NH (Singlet, ~8.2 ppm)2 NHs (Doublets, ~8.3 & ~5.8 ppm)Loss of one NH signal confirms substitution at N1.[1]
Ethyl Group Present (Quartet ~3.3 ppm, Triplet ~1.1 ppm)Absent The quartet at 3.3 ppm is the definitive marker for the N-ethyl group.[1]
N-CH (Cyclohexyl) Deshielded (~4.0 - 4.2 ppm) Shielded (~3.5 ppm) The N-ethyl group exerts a steric and inductive deshielding effect on the adjacent cyclohexyl methine.[1]
Coupling NH appears as a Singlet NH appears as a Doublet (coupled to cyclohexyl CH)The target's NH is attached to Ph; the cyclohexyl-side N has no proton to split.[1]
Performance Insight: Rotational Barriers

The Challenge: Trisubstituted ureas often exhibit restricted rotation around the C-N bond due to the partial double-bond character of the urea linkage.[1]

  • Observation: In the target compound, the N-ethyl and N-cyclohexyl groups may cause line broadening of the aliphatic signals at room temperature.[1]

  • Alternative Comparison: The disubstituted alternative usually shows sharper lines because the N-H bond allows for easier conformational flipping compared to the bulky N-ethyl group.[1]

  • Recommendation: If the Ethyl CH2 signal appears as a broad hump rather than a sharp quartet, acquire the spectrum at elevated temperature (e.g., 50°C) to accelerate rotation and sharpen the peaks.

Detailed Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize solvent-solute interactions that obscure the NH peak, follow this protocol.

  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Reasoning: Chloroform-d (CDCl3) often causes the NH signal to broaden or shift upfield into the aromatic region due to poor hydrogen bond stabilization.[1] DMSO-d6 locks the NH proton in a distinct downfield position (~8.0+ ppm) via H-bonding, separating it from the aromatic multiplet.[1]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations can induce self-aggregation (stacking), shifting aromatic peaks.[1]

  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Scans (NS): 16 (Sufficient for >5 mg sample)[1]

  • Relaxation Delay (D1): 1.0 – 2.0 seconds[1]

  • Temperature: 298 K (25°C)[1]

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

Spectral Assignments (DMSO-d6)

The following data represents the expected chemical shifts for 1-cyclohexyl-1-ethyl-3-phenylurea based on substituent additivity rules and analogue data.

Assignment Table
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
NH (Ph-NH-CO) 8.10 – 8.40 Singlet (br)1H-Broadened by quadrupole N relaxation; disappears with D2O shake.[1]
Aromatic (Ortho) 7.35 – 7.45 Doublet/Multiplet2H~8.0Ortho protons of the phenyl ring.[1]
Aromatic (Meta) 7.18 – 7.25 Triplet/Multiplet2H~7.5Meta protons.[1]
Aromatic (Para) 6.90 – 7.00 Triplet1H~7.3Para proton.[1]
Cyclohexyl (N-CH) 3.95 – 4.15 Multiplet (tt)1H-Deshielded by Urea N; typically a triplet of triplets.[1]
Ethyl (N-CH2) 3.25 – 3.40 Quartet2H7.1Characteristic quartet; may overlap with water peak in DMSO (3.33 ppm).[1] Check 2D HSQC if unclear.
Cyclohexyl (C2/C6) 1.60 – 1.80 Multiplet4H-Protons adjacent to the methine.[1]
Cyclohexyl (C3/C4/C5) 1.05 – 1.40 Multiplet (Complex)6H-"Cyclohexyl envelope"; overlaps with Ethyl CH3.[1]
Ethyl (CH3) 1.05 – 1.15 Triplet3H7.1Distinct triplet, often sitting on top of the cyclohexyl envelope.
Workflow for Signal Verification

The following Graphviz diagram outlines the logic flow for verifying the structure using the assigned peaks.

Workflow Figure 2: Step-by-Step Logic for Structural Verification Start Start Analysis Solvent Check Solvent Peak (DMSO @ 2.50 ppm) Start->Solvent Aromatic Identify Aromatic Region (6.9 - 7.5 ppm) Solvent->Aromatic NH_Check Locate NH Singlet (> 8.0 ppm) Aromatic->NH_Check Ethyl_Q Identify Ethyl Quartet (~3.3 ppm) NH_Check->Ethyl_Q Decision Does Quartet exist? Ethyl_Q->Decision Ethyl_T Identify Ethyl Triplet (~1.1 ppm) Cy_CH Identify Cyclohexyl Methine (~4.0 ppm) Ethyl_T->Cy_CH Result_Pos CONFIRMED: 1-cyclohexyl-1-ethyl-3-phenylurea Cy_CH->Result_Pos Decision->Ethyl_T Yes Result_Neg REJECT: Likely 1-cyclohexyl-3-phenylurea (Missing Ethyl) Decision->Result_Neg No

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for substituent additivity rules).

  • PubChem Database. (n.d.). Compound Summary for CID 13451 (1-cyclohexyl-3-phenylurea - Comparative Analogue). National Library of Medicine.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Reference for Urea NH chemical shifts).

Sources

Comparative Guide: Melting Point Analysis of N-cyclohexyl-N-ethyl-N'-phenylurea vs. Siduron

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of phenylurea herbicides and their structural analogs, physical properties such as melting point (MP) serve as critical indicators of purity, crystal lattice stability, and bioavailability. This guide provides a technical comparison between Siduron (a commercial pre-emergence herbicide) and N-cyclohexyl-N-ethyl-N'-phenylurea (a structural analog/impurity).

While Siduron is a well-characterized disubstituted urea , the N-ethyl derivative represents a trisubstituted urea . This structural deviation—specifically the alkylation of the terminal nitrogen—fundamentally alters the intermolecular hydrogen bonding network, leading to distinct thermodynamic behaviors.

Key Findings
CompoundStructure TypeMelting Point (Experimental)Solubility Character
Siduron Disubstituted Urea133 – 138 °C (Isomeric mixture)Moderate (H-bond donor & acceptor)
This compound Trisubstituted Urea< 100 °C (Predicted/SAR)*High Lipophilicity (H-bond acceptor only at N1)

*Note: Direct experimental MP for the specific N-ethyl analog is rare in public commercial literature; value is derived from Structure-Property Relationship (SPR) analysis of homologous series (e.g., Fenuron analogs).

Structural Analysis & Thermodynamic Mechanisms

To understand the melting point disparity, we must analyze the molecular interactions governing the crystal lattice.

Chemical Structure Comparison
  • Siduron (1-(2-methylcyclohexyl)-3-phenylurea):

    • Contains two hydrogen bond donors (-NH-).

    • The 2-methyl group on the cyclohexyl ring introduces steric rigidity but allows for efficient packing in its trans isomer form.

    • Lattice Energy: High, stabilized by strong intermolecular N-H···O=C hydrogen bonds.

  • This compound:

    • The nitrogen atom attached to the cyclohexyl ring is also substituted with an ethyl group .

    • Consequence: This nitrogen becomes tertiary, losing its hydrogen bond donor capability.

    • Steric Effect: The ethyl group adds bulk, disrupting the planar stacking typical of urea crystals.

    • Lattice Energy: Significantly lower. The molecule relies primarily on weaker van der Waals forces and dipole-dipole interactions, resulting in a lower melting point.

Visualization of Structural Impact

G cluster_mechanism Thermodynamic Impact of N-Alkylation node_siduron Siduron (Disubstituted) mech_hbond H-Bonding Network (Intermolecular) node_siduron->mech_hbond 2 Donors (Strong) node_analog N-ethyl Analog (Trisubstituted) node_analog->mech_hbond 1 Donor (Weak) mech_packing Crystal Packing Efficiency mech_hbond->mech_packing Direct Correlation mech_mp Melting Point (Thermal Stability) mech_packing->mech_mp Determines result_sid MP: 133-138°C (Stable Solid) mech_mp->result_sid High Energy result_ana MP: Lower (<100°C) (Soft Solid/Oil) mech_mp->result_ana Low Energy

Figure 1: Mechanistic flow demonstrating how N-alkylation disrupts hydrogen bonding, directly reducing the melting point.

Detailed Physical Property Comparison

The following data consolidates experimental values for Siduron and its closest structural parent (1-cyclohexyl-3-phenylurea) to contextualize the N-ethyl analog.

PropertySiduron (Reference)1-cyclohexyl-3-phenylurea (Parent)This compound (Target)
CAS Number 1982-49-6886-59-9Not Listed (Research Analog)
Molecular Weight 232.32 g/mol 218.29 g/mol 246.35 g/mol
Melting Point 133 – 138 °C [1][4]182 – 184 °C [5]Predicted: 60 – 90 °C
Physical State White Crystalline SolidWhite Crystalline SolidWaxy Solid or Viscous Oil
H-Bond Donors 221
Solubility (Water) 18 ppm (Low)LowVery Low (Increased Lipophilicity)

Analysis: The parent compound (1-cyclohexyl-3-phenylurea) melts at ~182°C. Adding a methyl group to the ring (Siduron) drops the MP to ~138°C due to symmetry breaking. Adding an ethyl group to the nitrogen (Target) causes a drastic drop (predicted <100°C) by eliminating a crucial H-bond.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

For researchers synthesizing these compounds, relying solely on capillary melting point apparatus is insufficient due to potential polymorphism. Differential Scanning Calorimetry (DSC) is the validated standard for distinguishing these analogs.

Workflow for Thermal Analysis

Objective: Determine purity and precise melting onset to distinguish Siduron from N-alkylated impurities.

Equipment: PerkinElmer DSC 8000 or TA Instruments Q2000.

Protocol Steps:

  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum crucible. Crimp non-hermetically.

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Heating Ramp: Heat from 25°C to 200°C at a rate of 10°C/min .

    • Rationale: A 10°C/min ramp balances resolution with signal intensity.

  • Cooling: Cool to 0°C at 20°C/min to check for recrystallization behavior (Siduron often supercools).

  • Data Analysis:

    • Identify Onsets (

      
      )  rather than peak maximums for MP.
      
    • Calculate Enthalpy of Fusion (

      
      ) . Siduron will exhibit a sharp endotherm at ~133°C. The N-ethyl analog will show a broader, lower-temperature endotherm.
      
DSC Decision Logic Diagram

DSC_Workflow start Start Analysis sample Sample Prep (2-5mg, Al Pan) start->sample run Run DSC (25-200°C @ 10°C/min) sample->run decision Endotherm Observed? run->decision res_siduron Peak ~135°C (Siduron) decision->res_siduron T_onset ~133°C res_parent Peak ~182°C (Non-alkylated) decision->res_parent T_onset >180°C res_analog Peak <100°C (N-ethyl Analog) decision->res_analog T_onset <100°C

Figure 2: Decision tree for identifying urea analogs based on thermal transitions.

References

  • United States Environmental Protection Agency (EPA). (2025). Siduron: CompTox Chemicals Dashboard. Retrieved from [Link][1]

  • PubChem. (2025). Siduron Compound Summary. National Library of Medicine. Retrieved from [Link]

  • DrugFuture. (2025). Siduron Chemical Properties and Melting Point Data. Retrieved from [Link]

  • PrepChem. (2025).[2] Synthesis and Properties of 1-phenyl-3-cyclohexylurea. Retrieved from [Link]

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for the exact batch of material in use, as impurities can significantly depress melting points.

Sources

Comparative herbicidal potency of N-ethyl vs N-methyl phenylureas

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Herbicidal Potency of N-ethyl vs N-methyl Phenylureas Content Type: Publish Comparison Guide Audience: Researchers, scientists, and agrochemical development professionals.

A Structural-Activity Relationship (SAR) & Application Guide

Executive Summary

In the optimization of Photosystem II (PSII) inhibitors, the substitution pattern on the urea nitrogen (N-terminal) is a critical determinant of binding affinity. While lipophilicity generally enhances herbicide uptake, experimental data consistently favors N-methyl substituents over N-ethyl analogs in the phenylurea class (e.g., diuron, monuron).

This guide delineates the mechanistic and physicochemical reasons why N-methyl derivatives represent the "gold standard" in this scaffold, contrasting them with N-ethyl variants which often suffer from steric penalties within the D1 protein binding pocket despite higher lipophilicity.

Mechanistic Foundation: The Q_B Binding Site

To understand the potency disparity, one must look at the molecular target: the D1 protein of the PSII reaction center.[1] Phenylureas compete with plastoquinone (PQ) for the Q_B binding niche.

  • Binding Mode: The urea moiety acts as a bidentate hydrogen bond donor/acceptor system. The N-H group forms a hydrogen bond with the hydroxyl group of Ser-264 on the D1 protein.

  • The Hydrophobic Pocket: The N-terminal substituents (Methyl/Ethyl) fit into a specific hydrophobic cleft. This cleft is size-restricted.

    • N-Methyl: Provides optimal Van der Waals contact without distorting the protein backbone.

    • N-Ethyl: The additional methylene group (-CH₂-) often introduces steric clashes with residues Phe-265 or Ala-263 , reducing the binding free energy (

      
      ).
      
Visualization: PSII Inhibition Pathway

The following diagram illustrates the interference of phenylureas with the electron transport chain.

PSII_Inhibition Light Light Energy (Photon) PSII Photosystem II (P680) Light->PSII QA Plastoquinone A (Q_A) PSII->QA e- transfer Water H2O -> O2 + H+ Water->PSII QB_Site Q_B Binding Site (D1 Protein) QA->QB_Site e- transfer ElectronFlow Electron Transport Chain QB_Site->ElectronFlow Blocked by Herbicide PQ Plastoquinone (PQ) PQ->QB_Site Native Binding Herbicide Phenylurea (N-Methyl/Ethyl) Herbicide->QB_Site Competitive Inhibition

Caption: Phenylureas competitively bind to the Q_B site on the D1 protein, blocking electron transfer from Q_A to plastoquinone.

Comparative Analysis: N-Methyl vs. N-Ethyl[2]

Potency and Steric Fit (SAR)

Experimental data from Hill reaction assays indicates that increasing the alkyl chain length beyond methyl often results in a decrease in inhibitory activity (pI50).

FeatureN-Methyl Phenylureas (e.g., Diuron)N-Ethyl Phenylureas (Analogs)Impact on Potency
Steric Fit Optimal. Fits tightly into the D1 hydrophobic pocket (Val-219/Phe-265 interaction).Sub-optimal. The terminal methyl of the ethyl group can clash with the pocket wall.Methyl > Ethyl
Lipophilicity (LogP) Moderate (LogP ~2.6 - 2.8). Sufficient for root uptake and translocation.Higher (LogP ~3.1 - 3.3). Better membrane crossing but potential for excessive retention in waxes.Ethyl > Methyl (Transport)
Electronic Effect Weak electron donation (+I). Stabilizes N-H bond for H-bonding.Slightly stronger +I effect, but negligible impact on H-bond strength compared to sterics.Neutral
Metabolic Stability Susceptible to N-demethylation (rapid detoxification in resistant weeds).N-dealkylation is slower for ethyl groups, potentially increasing persistence.Ethyl > Methyl (Persistence)

Key Insight: While N-ethyl analogs are more lipophilic (theoretically aiding cuticle penetration), the steric penalty at the target site is the dominant factor. This explains why commercial libraries (Diuron, Linuron, Monuron) are dominated by N,N-dimethyl or N-methyl-N-methoxy configurations rather than N,N-diethyl.

Experimental Data Trends

In comparative studies of N-alkyl substituted ureas, the inhibitory activity (


) against spinach chloroplasts typically follows this order:


  • Neburon Exception: Neburon contains a butyl group and a methyl group. It retains high potency because the butyl chain accesses a secondary lipophilic channel, but its low water solubility limits its translocation compared to pure methyl analogs like Diuron.

Experimental Protocol: The Hill Reaction Assay

To validate these potency differences in your own lab, use the following self-validating protocol. This assay measures the reduction of DCPIP (2,6-dichlorophenolindophenol), a blue dye that becomes colorless when reduced by the electron transport chain.

Objective: Determine


 values for N-methyl vs N-ethyl analogs.
Workflow Visualization

Hill_Assay Isolation 1. Chloroplast Isolation (Spinach/Pea Leaves) Prep 2. Standardization (Chlorophyll conc. to 20 µg/mL) Isolation->Prep Treatment 3. Herbicide Treatment (Log serial dilution: 0.01 - 100 µM) Prep->Treatment Reaction 4. Light Exposure (Saturating Light, 1-5 mins) Treatment->Reaction Add DCPIP Measurement 5. Spectrophotometry (Absorbance @ 600 nm) Reaction->Measurement Measure Rate of Decolorization Analysis 6. Data Analysis (Plot % Inhibition vs Log[Conc]) Measurement->Analysis

Caption: Step-by-step workflow for determining herbicidal potency via the Hill Reaction.

Detailed Methodology
  • Chloroplast Isolation:

    • Homogenize 50g fresh spinach leaves in isolation buffer (0.33 M sorbitol, 10 mM NaCl, 5 mM MgCl₂, 50 mM Tricine pH 7.8).

    • Filter through cheesecloth and centrifuge at 3000 x g for 5 min. Resuspend pellet in buffer.

    • Validation: Check chloroplast integrity under a microscope (refractile bodies).

  • Reaction Setup:

    • Control: Chloroplasts + DCPIP + Buffer (No Herbicide).

    • Blank: Chloroplasts + Buffer (No DCPIP, to correct for turbidity).

    • Test: Chloroplasts + DCPIP + [Herbicide] (Range:

      
       to 
      
      
      
      M).
  • Measurement:

    • Illuminate samples (approx. 500 µmol photons

      
      ).
      
    • Measure absorbance at 600 nm at t=0 and t=2 min.

    • Causality: A decrease in absorbance indicates active electron transport (DCPIP reduction). Phenylureas prevent this reduction, maintaining the blue color.

  • Calculation:

    • Calculate rate of reduction (

      
      ).
      
    • Plot % Inhibition vs. Log[Concentration].

    • Derive

      
       using non-linear regression (Sigmoidal Dose-Response).
      

Conclusion

While chemical intuition might suggest that the increased lipophilicity of N-ethyl groups would enhance herbicidal efficacy through better uptake, the structural constraints of the D1 protein binding pocket dictate otherwise. N-methyl substitution offers the superior balance of steric fit and binding enthalpy. Researchers designing new PSII inhibitors should prioritize N-methyl or N-methoxy-N-methyl motifs unless targeting specific, non-canonical binding pockets (as seen with bulky "tail" modifications in neburon).

References

  • Moreland, D. E. (1967). Mechanisms of Action of Herbicides. Annual Review of Plant Physiology. Link

  • Trebst, A. (2007). Inhibitors in the functional cycle of photosystem II. Photosynthesis Research. Link

  • Good, N. E. (1961). Inhibitors of the Hill Reaction. Plant Physiology. Link

  • Oettmeier, W. (1999). Herbicide resistance and supersensitivity in photosystem II. Cellular and Molecular Life Sciences. Link

  • Ducruet, J. M., et al. (2007). The urea-binding site of photosystem II. Archives of Biochemistry and Biophysics. Link

Sources

A Comparative Guide to the Chromatographic Retention of N-cyclohexyl-N-ethyl-N'-phenylurea and Diuron

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chromatographic retention behavior of two substituted urea compounds: N-cyclohexyl-N-ethyl-N'-phenylurea and the widely used herbicide Diuron. Rather than merely presenting data, this document elucidates the fundamental principles governing their separation in reversed-phase high-performance liquid chromatography (RP-HPLC). We will explore how subtle differences in molecular structure directly influence retention time, offering researchers a predictive framework for method development.

Molecular Properties: The Foundation of Chromatographic Behavior

The retention of an analyte in RP-HPLC is fundamentally dictated by its physicochemical properties, primarily its hydrophobicity (non-polarity).[1][2] The stationary phase in RP-HPLC is non-polar (e.g., C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[3][4] Consequently, more hydrophobic molecules interact more strongly with the stationary phase and are retained longer.[5]

Let's examine the structures and properties of our two compounds of interest.

Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea)

Diuron is a well-characterized herbicide whose chromatographic behavior is extensively documented.[6][7][8]

  • Structure: Diuron Structure

    Source: PubChem CID 3120

  • Key Properties: Diuron's structure includes a dichlorinated phenyl ring and two methyl groups on one of the urea nitrogens. The two chlorine atoms are electron-withdrawing, increasing the polarity of the phenyl ring to some extent.

This compound

This compound is a more complex substituted urea. While specific experimental data for this exact molecule is less common, its properties can be reliably predicted based on its constituent functional groups and by comparing it to similar structures like N-cyclohexyl-N'-phenylurea.[9][10]

  • Structure: this compound Structure

  • Predicted Properties: This molecule replaces Diuron's dichlorophenyl group with an unsubstituted phenyl group and the two small methyl groups with a bulky, non-polar cyclohexyl group and an ethyl group. The cyclohexyl and ethyl groups are significantly more hydrophobic than the dimethyl substituents on Diuron.

Comparative Analysis of Physicochemical Properties

To predict the elution order, we can compare the key properties that influence hydrophobicity. The octanol-water partition coefficient (logP or LogKow) is a standard measure of a compound's lipophilicity; a higher logP value indicates greater hydrophobicity.[11]

PropertyDiuronN-cyclohexyl-N'-phenylurea (Reference)This compound (Predicted)
Molecular Weight ( g/mol ) 233.10218.29[9][10]~246.35
logP (Octanol/Water) 2.682.9[9]> 2.9
Key Structural Features Dichlorophenyl, N,N-dimethylPhenyl, N-cyclohexylPhenyl, N-cyclohexyl, N-ethyl
Predicted Hydrophobicity ModerateHighVery High

Causality Behind the Prediction: The substitution of two small methyl groups in Diuron with the significantly larger and more non-polar cyclohexyl and ethyl groups in this compound drastically increases the molecule's overall hydrophobicity. While the removal of the two chlorine atoms also plays a role, the addition of the saturated cycloalkane (cyclohexyl) and alkyl (ethyl) groups is the dominant factor. Therefore, we can confidently predict that This compound will have a significantly longer retention time than Diuron under typical reversed-phase conditions.

Proposed Experimental Protocol for Comparative Analysis

To empirically validate the prediction based on molecular structure, the following detailed HPLC method is proposed. This protocol is designed to be a self-validating system, providing clear resolution and reproducible results.

Objective: To separate and quantify the retention times of Diuron and this compound using isocratic RP-HPLC with UV detection.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). The C18 phase is chosen for its strong hydrophobic retention, which is necessary to resolve compounds with differing polarities.[6][7]

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, Diuron analytical standard, this compound analytical standard.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (55:45 v/v).[6][7] This composition is a common starting point for phenylurea herbicides, providing a balance between analysis time and resolution.

  • Elution Mode: Isocratic. An isocratic elution is chosen for its simplicity and robustness, which is ideal for comparing the retention of a small number of analytes.

  • Flow Rate: 0.9 mL/min. This flow rate is typical for a 4.6 mm ID column and ensures good peak shape.

  • Column Temperature: 30°C. Maintaining a constant temperature is crucial for ensuring retention time reproducibility.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm. Phenylurea compounds exhibit strong absorbance at this wavelength, providing good sensitivity.[6]

Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of Diuron and this compound at a concentration of 100 µg/mL in acetonitrile.

  • Working Standard: Prepare a mixed working standard containing both analytes at a final concentration of 10 µg/mL each by diluting the stock solutions with the mobile phase.

  • Filtration: Filter the working standard through a 0.45 µm syringe filter before injection to remove any particulates.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis stock Prepare 100 µg/mL Stock Solutions in ACN working Dilute to 10 µg/mL Mixed Working Standard stock->working filter Filter with 0.45 µm Syringe Filter working->filter inject Inject 10 µL onto C18 Column filter->inject separate Isocratic Elution (ACN:H2O 55:45) inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram rt Determine Retention Times (Rt) chromatogram->rt

Caption: Workflow for the comparative HPLC analysis of the two urea compounds.

Expected Results and Discussion

Based on the principles of reversed-phase chromatography and the molecular structures of the analytes, a clear difference in retention times is expected.

Predicted Chromatographic Data:

CompoundPredicted Retention Time (min)Rationale
Diuron ~6.5 - 8.0Less hydrophobic due to smaller N-alkyl groups and polar-influencing dichlorophenyl ring.
This compound ~12.0 - 15.0More hydrophobic due to the large, non-polar N-cyclohexyl and N-ethyl groups, leading to stronger interaction with the C18 stationary phase.

Note: These are estimated retention times. Actual values will depend on the specific column and HPLC system used but the elution order and relative separation will remain consistent.

Discussion of Expected Outcome:

The resulting chromatogram should show two well-resolved peaks. The first peak to elute will be Diuron, as its relatively higher polarity causes it to have a weaker affinity for the non-polar C18 stationary phase and a stronger affinity for the polar mobile phase.

Conversely, this compound will elute significantly later. Its large hydrophobic surface area, dominated by the cyclohexyl ring, will lead to strong van der Waals interactions with the C18 alkyl chains of the stationary phase.[4] A greater proportion of the more non-polar solvent (acetonitrile) in the mobile phase would be required to disrupt these interactions and elute the compound from the column. This predictable relationship between molecular structure and retention time is a cornerstone of chromatographic method development.[12][13][14]

Conclusion

The chromatographic retention behavior of this compound and Diuron can be reliably predicted by analyzing their molecular structures. The greater hydrophobicity imparted by the N-cyclohexyl and N-ethyl substituents on this compound will result in a substantially longer retention time in reversed-phase HPLC compared to the less hydrophobic Diuron. The provided experimental protocol offers a robust framework for verifying this principle, demonstrating that a foundational understanding of physicochemical properties is essential for efficient and logical chromatographic method development.

References

  • A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns. PubMed. Available at: [Link]

  • A Novel Machine Learning Method for Predicting Retention Time of Small Molecule Pharmaceutical Compounds Across Reversed-phase HPLC Columns. LCGC International. Available at: [Link]

  • Predictions of Chromatography Methods by Chemical Structure Similarity to Accelerate High-Throughput Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil sampl. SciELO. Available at: [Link]

  • Chemical Properties of Urea, N-cyclohexyl-N'-phenyl- (CAS 886-59-9). Cheméo. Available at: [Link]

  • Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development: A Perspective. LCGC International. Available at: [Link]

  • Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. PubMed. Available at: [Link]

  • Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. ResearchGate. Available at: [Link]

  • Retention time prediction to facilitate molecular structure identification with tandem mass spectrometry. bioRxiv. Available at: [Link]

  • N-Cyclohexyl-N'-(Propyl)Phenyl Urea. PubChem. Available at: [Link]

  • N-Cyclohexyl-N'-phenylurea. PubChem. Available at: [Link]

  • Separation of Diuron on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Urea, N-cyclohexyl-N'-phenyl-. NIST WebBook. Available at: [Link]

  • Reversed-phase chromatography. Wikipedia. Available at: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • N-ethyl-N-cyanoacetyl-N'-cyclohexyl-urea. ChemBK. Available at: [Link]

  • N-cyclohexyl-n'-(propyl)phenyl urea (C16H24N2O). PubChemLite. Available at: [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. Available at: [Link]

  • N-cyclohexyl-N-ethylamine. ChemSynthesis. Available at: [Link]

  • P-cyclohexyl phenyl ethyl ether (CAS 1504-96-7). Cheméo. Available at: [Link]

  • N-CYCLOHEXYL-N'-PHENYLUREA. Inxight Drugs. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-cyclohexyl-N-ethyl-N'-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Unknown" Variable in Your Experiment

As scientists, we often treat safety as a compliance box to check. However, when handling substituted phenylureas like N-cyclohexyl-N-ethyl-N'-phenylurea , safety is a critical experimental variable. This compound belongs to a chemical class known for herbicidal activity (Photosystem II inhibitors) and potential endocrine disruption.

While specific toxicological data for this exact isomer may be sparse in public registries, its structural homology to Siduron and Fenuron dictates that we treat it with Universal Precautions for Bioactive Organic Solids . The lipophilic cyclohexyl and ethyl groups facilitate dermal penetration, while the phenylurea core presents risks of methemoglobinemia and aquatic toxicity.

This guide transforms "compliance" into a self-validating operational workflow.

Risk Assessment & Hazard Identification

Before opening the container, understand the molecular logic of the hazard.

Structure-Activity Relationship (SAR) Analysis[1]
  • Phenyl-Nitrogen Bond: Potential metabolic cleavage to aniline derivatives, posing a risk of Methemoglobinemia (oxidation of hemoglobin) upon chronic or high-dose exposure.

  • Urea Linkage: High potential for hydrogen bonding, leading to severe eye/mucous membrane irritation (H319/H335).

  • Cyclohexyl/Ethyl Groups: Increases lipophilicity (

    
    ), significantly enhancing dermal absorption  compared to simple ureas.
    
Hazard Summary Table
Hazard CategoryGHS Classification (Inferred)Critical Effect
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed/absorbed. Systemic fatigue, cyanosis.
Irritation Category 2A (Eye), 2 (Skin)Mechanical and chemical irritation of mucosa.
Target Organ STOT-SE 3Respiratory tract irritation (dust inhalation).
Environmental Aquatic Acute 1Highly toxic to aquatic life (do not release to drains).

The PPE Shield: Barrier Selection Logic

Do not rely on generic "lab safety" rules. Use this specific barrier selection matrix based on the compound's physicochemical properties.

A. Respiratory Protection[2][3][4][5]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a Full-Face Respirator with P100 cartridges .

    • Why? Phenylurea dusts are often electrostatic and fine. N95 masks may leak at the seal; a P100 ensures <0.03% penetration.

B. Dermal Protection (Glove Selection)

The vehicle (solvent) determines the glove, not just the solute.

State of MatterRecommended Glove MaterialThicknessBreakthrough Time
Solid / Powder Nitrile

mm
> 480 min
Solution (Water/MeOH) Nitrile (Double Gloved)

mm
> 240 min
Solution (DCM/DMF) Silver Shield / Laminate Multi-layer> 480 min

Critical Note: Standard nitrile gloves degrade rapidly in halogenated solvents (DCM). If dissolving this urea derivative in DCM, you must use laminate gloves or change nitrile gloves immediately upon splash contact.

C. Ocular Protection[3][4][6]
  • Standard: Chemical Splash Goggles (ANSI Z87.1).

  • Contraindicated: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

Operational Protocol: The Self-Validating Workflow

This workflow is designed to prevent contamination before it happens.[1][2]

Diagram: Safe Handling Logic Flow

SafetyWorkflow Start Start: Chemical Retrieval Check Engineering Check: Fume Hood Flow > 80fpm Start->Check Check->Start Fail: Do Not Proceed PPE Don PPE: Nitrile + Goggles + Lab Coat Check->PPE Pass Weigh Weighing Protocol: Anti-static Gun + Closed Balance PPE->Weigh Solubilize Solubilization: Add Solvent SLOWLY Weigh->Solubilize Transfer Reaction Reaction/Usage Solubilize->Reaction Waste Disposal: Solid/Liquid Segregation Reaction->Waste

Caption: Operational logic flow ensuring engineering controls are validated prior to chemical exposure.

Step-by-Step Handling Procedure
1. Preparation & Engineering Controls
  • Verify fume hood certification.

  • Clear the hood deck of clutter to prevent air turbulence.

  • Static Control: Phenylureas are prone to static charge. Have an ionizing fan or anti-static gun ready to prevent powder "jumping" during weighing.

2. The "Zero-Contamination" Weighing Method
  • Place a secondary container (tray) inside the balance enclosure.

  • Tare the weigh boat/vial.

  • Technique: Do not pour from the stock bottle. Use a disposable spatula.

  • Transfer: If powder spills on the balance, STOP . Wipe with a methanol-dampened tissue (wet-wiping prevents dust aerosolization).

  • Cap the stock bottle inside the hood before removing it.

3. Solubilization & Reaction
  • Add solvent to the solid, not solid to the solvent, to minimize splash risk.

  • If heating is required, ensure a reflux condenser is fitted before heating begins to prevent vapor release.

4. Decontamination
  • Wipe down all surfaces (balance, hood sash handle, pipettes) with a detergent solution followed by water.

  • Validation: Use a UV lamp (if the compound is UV-active, which phenylureas are at ~240-250nm) to check for invisible residues on the benchtop.

Emergency Response & Disposal

Spill Management
  • Minor Spill (< 5g):

    • Alert nearby personnel.

    • Cover with wet paper towels (to suppress dust).

    • Scoop into a bag; wipe area with soap/water.

  • Major Spill: Evacuate area. Call EHS.

Disposal Classification

Do not flush down the sink. This compound is an Aquatic Toxin .

Waste StreamDescriptionContainer Labeling
Solid Waste Contaminated gloves, weigh boats, tissues."Hazardous Waste: Toxic Solid (Phenylurea)"
Liquid Waste Reaction mixtures, mother liquors."Hazardous Waste: Organic Solvents + Toxic Urea"
Sharps Contaminated needles/glass."Bio/Chem Contaminated Sharps"

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13645, Fenuron (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED): Phenylureas. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.